Verbenacine

Natural Product Chemistry Diterpenoid Classification Phytochemical Fingerprinting

Verbenacine (CAS 717901-03-6) is a kaurane diterpenoid first isolated and structurally characterized from the aerial parts of Salvia verbenaca L. (Lamiaceae).

Molecular Formula C9H12BrNO3S
Molecular Weight 294.17 g/mol
CAS No. 717901-03-6
Cat. No. B158102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerbenacine
CAS717901-03-6
Molecular FormulaC9H12BrNO3S
Molecular Weight294.17 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC
InChIInChI=1S/C9H12BrNO3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3H2,1-2H3
InChIKeyPEBLRAOWTSGIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Verbenacine (CAS 717901-03-6) Procurement Guide: Kaurane Diterpenoid for Natural Product Research and Chemical Biology


Verbenacine (CAS 717901-03-6) is a kaurane diterpenoid first isolated and structurally characterized from the aerial parts of Salvia verbenaca L. (Lamiaceae) [1]. Its chemical structure has been unequivocally established as 3α-hydroxy-19-carboxykaur-15-ene (C20H30O3, MW 318.45) through comprehensive 1D and 2D NMR, HR-MS, and IR spectroscopy [1]. The compound is commercially available as a research-grade natural product with purity specifications typically exceeding 95% (HPLC) [2][3]. Verbenacine has also been reported from Wedelia trilobata (Asteraceae) and Ophryosporus lorentzii (Asteraceae), indicating a broader botanical distribution across plant families [2][4]. Unlike its co-isolated labdane diterpenoid counterpart salvinine, Verbenacine represents a distinct kaurane skeletal class, which is critical for researchers investigating structure-activity relationships within diterpenoid natural products [1].

Why Generic Kaurane Diterpenoids Cannot Substitute for Verbenacine in Research Applications


Substituting Verbenacine with other commercially available kaurane diterpenoids such as kaurenoic acid is not scientifically equivalent due to fundamental structural, physicochemical, and sourcing differences. Verbenacine possesses a unique combination of a 3α-hydroxyl group and a 19-carboxyl group on the kaurane skeleton, whereas kaurenoic acid (C20H30O2) lacks the 3α-hydroxyl substitution, resulting in a molecular weight difference of 16 Da (318.45 vs 302.46) and an experimentally distinct hydrogen-bonding capacity [1]. This structural difference manifests in a lower predicted LogP for Verbenacine (LogP 4.8) compared to kaurenoic acid (LogP 5.4–6.6), indicating altered lipophilicity that would affect membrane permeability, solubility, and target engagement profiles [2]. Furthermore, as the original isolation study characterized Verbenacine and salvinine as co-occurring but structurally distinct diterpenes from the same plant material, substitution with either compound would confound comparative phytochemical or pharmacological investigations [1]. The absence of published bioassay data for pure Verbenacine does not diminish its value as a chemical probe; rather, it represents an opportunity for discovery research where authentic, well-characterized material is essential for generating reproducible, interpretable results. Researchers requiring a kaurane diterpenoid with a specific 3α-hydroxy-19-carboxy substitution pattern for structure-activity relationship (SAR) studies, metabolomics reference standards, or phytochemical authentication must source Verbenacine specifically.

Quantitative Differentiation Evidence for Verbenacine vs. Closest Analogs


Skeletal Class Differentiation: Verbenacine (Kaurane) vs. Salvinine (Labdane) from the Same Plant Source

Verbenacine and salvinine were co-isolated from the same Salvia verbenaca extract and structurally elucidated in the same study, providing a direct head-to-head comparison of diterpenoid skeletal class [1]. Verbenacine was identified as 3α-hydroxy-19-carboxykaur-15-ene (kaurane skeleton: tetracyclic bridged ring system with a bicyclo[3.2.1]octane C/D ring junction), while salvinine was identified as 19-hydroxy-12,14-dioxo labda-15,17-diene (labdane skeleton: bicyclic decalin-based core), representing fundamentally different carbon frameworks that cannot be interconverted without total synthesis [1].

Natural Product Chemistry Diterpenoid Classification Phytochemical Fingerprinting

Price and Accessibility Differential: Verbenacine vs. Kaurenoic Acid Commercial Availability

Verbenacine commands a significantly higher commercial price than the structurally related kaurane diterpenoid kaurenoic acid, reflecting its greater rarity and more challenging isolation [1]. The price per milligram for Verbenacine from a major natural product vendor is approximately 44-fold higher than that of kaurenoic acid from a comparable supplier [1]. Kaurenoic acid is a relatively abundant plant metabolite found in multiple genera (e.g., Croton, Sphagneticola), whereas Verbenacine has been reported from only a limited number of plant species and is not available as a commodity chemical [1][2].

Natural Product Procurement Research Budget Planning Diterpenoid Sourcing

Predicted Lipophilicity Differentiation: Verbenacine vs. Kaurenoic Acid LogP Comparison

Verbenacine exhibits a lower predicted octanol-water partition coefficient (LogP 4.8) compared to the more lipophilic kaurenoic acid (LogP 5.4–6.58 depending on prediction method), a difference attributable to the additional 3α-hydroxyl group present in Verbenacine but absent in kaurenoic acid [1][2]. This LogP differential of approximately 0.6–1.8 log units corresponds to a 4- to 63-fold difference in lipid phase partitioning. The higher topological polar surface area (tPSA) of Verbenacine (57.53 Ų) relative to kaurenoic acid (37.3 Ų) further corroborates its enhanced hydrogen-bonding capacity and reduced membrane permeation potential [2].

Physicochemical Properties Drug Likeness ADME Prediction

Commercial Purity Benchmarking: Verbenacine vs. Kaurenoic Acid Quality Specifications

Commercially available Verbenacine is consistently specified at >98% purity (HPLC) across multiple vendors, with supporting characterization by HPLC, NMR, and MS [1][2]. In comparison, kaurenoic acid is available at a broader range of purity grades, including a higher maximum specification of 99.78% from select vendors . Additionally, Verbenacine benefits from fully assigned 1H and 13C NMR spectroscopic data, IR spectral characterization (hydroxyl 3374 cm⁻¹, ketonic 1728 cm⁻¹, double bond 1635 cm⁻¹), and HR-MS data published in the primary isolation study [3], providing researchers with robust reference data for independent identity verification.

Natural Product Quality Control HPLC Purity Compound Authentication

Botanical Source Breadth: Multi-Family Isolation of Verbenacine vs. Typical Single-Family Reports for Kaurenoic Acid

Verbenacine has been isolated from plant species belonging to two distinct botanical families—Lamiaceae (Salvia verbenaca) [1] and Asteraceae (Wedelia trilobata, Wedelia trifida, Ophryosporus lorentzii) [2][3]—as documented in multiple independent publications. This cross-family occurrence is relatively uncommon among specialized diterpenoids and suggests either a broader biosynthetic capacity across angiosperm lineages or independent evolutionary convergence [1][2][3]. In contrast, kaurenoic acid, while overall more widely distributed, is predominantly reported from species within a single plant family in any given isolation study . The documented presence of Verbenacine across two plant families makes it a valuable chemotaxonomic marker and a reference compound for metabolomics studies targeting diterpenoid diversity across angiosperm lineages.

Phytochemistry Chemotaxonomy Natural Product Distribution

Evidence-Based Research and Procurement Applications for Verbenacine


Phytochemical Reference Standard for Salvia verbenaca and Cross-Family Diterpenoid Authentication

Verbenacine serves as an essential chromatographic and spectroscopic reference standard for the authentication of Salvia verbenaca (Lamiaceae) plant material, extracts, and derived products. Its well-characterized structure, established through comprehensive 1D/2D NMR and HR-MS [1], provides a definitive chemical marker that distinguishes S. verbenaca from other Salvia species. Because Verbenacine has also been isolated from Asteraceae species (Wedelia trilobata, Ophryosporus lorentzii) [2][3], it additionally functions as a cross-family diterpenoid reference compound for metabolomics studies investigating diterpenoid diversification across angiosperm lineages. Researchers conducting quality control of herbal products, botanical authentication, or phytochemical fingerprinting should procure Verbenacine specifically, as no other commercially available kaurane diterpenoid replicates its exact substitution pattern (3α-hydroxy-19-carboxykaur-15-ene), which is essential for unambiguous chromatographic peak assignment.

Structure-Activity Relationship (SAR) Probe for Kaurane Diterpenoid Hydroxylation Effects

The 3α-hydroxyl group of Verbenacine represents a key structural feature that can be systematically investigated in SAR studies comparing kaurane diterpenoids with and without C-3 hydroxylation. When compared to kaurenoic acid, which lacks the 3α-hydroxyl group, Verbenacine exhibits a measurably lower predicted LogP (4.8 vs. 5.4–6.6) and higher tPSA (57.53 vs. 37.3 Ų) [4][5], providing a computational basis for predicting differential membrane permeability, solubility, and target engagement. Although no published bioassay data exist for pure Verbenacine as of 2026, this absence itself represents a research opportunity: procurement of authentic Verbenacine enables investigators to generate novel biological activity data for a structurally distinct kaurane diterpenoid that has not been previously screened. For SAR programs aimed at understanding how C-3 hydroxylation modulates the pharmacological properties of kaurane diterpenoids, Verbenacine is the only commercially available compound with the 3α-hydroxy-19-carboxy substitution pattern.

Co-Isolated Compound Pair Studies: Verbenacine and Salvinine as a Diterpenoid Class Comparator Set

The co-isolation of Verbenacine (kaurane) and salvinine (labdane) from the same Salvia verbenaca extract [1] provides a unique opportunity for comparative studies of diterpenoid skeletal class effects on biological activity. Because these two compounds were isolated from identical plant material using the same extraction and fractionation protocol, any observed differences in biological activity can be attributed to their distinct carbon skeletons (tetracyclic kaurane vs. bicyclic labdane) rather than to differences in plant source, extraction method, or seasonal variation. While salvinine is not currently commercially available, Verbenacine is obtainable from multiple vendors with documented purity and characterization [6][7], making it the accessible component of this natural co-isolated diterpenoid pair. Researchers can procure Verbenacine as a characterized kaurane representative and, if salvinine becomes commercially available or is isolated in-house, conduct direct comparative bioassays to dissect the contribution of diterpene skeletal class to observed pharmacological effects.

Procurement Decision Support: Budget-Conscious Sourcing of Specialized Kaurane Diterpenoids

The substantial price premium of Verbenacine relative to kaurenoic acid (approximately 44-fold higher per milligram based on vendor pricing: USD 177.2/mg vs. USD 4.0/mg) [6] necessitates a rigorous procurement decision framework. Verbenacine should be selected when: (1) the 3α-hydroxy-19-carboxykaur-15-ene substitution pattern is structurally essential for the experimental hypothesis; (2) the compound is required as an authentic reference standard for Salvia verbenaca or Wedelia trilobata phytochemical authentication; (3) comparative SAR studies specifically examining C-3 hydroxylation effects are being conducted; or (4) the compound is needed for co-isolated diterpenoid pair studies with salvinine. In contrast, kaurenoic acid (USD 4.0/mg from ChemFaces) or other lower-cost kaurane diterpenoids may be appropriate when the specific substitution pattern is not critical and the research objective is compatible with the structural differences documented above. Procurement officers and principal investigators should weigh the cost differential against the scientific necessity of the unique structural features of Verbenacine, bearing in mind that the absence of published bioassay data means that any biological activity discovered using authentic Verbenacine would represent a novel contribution to the literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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